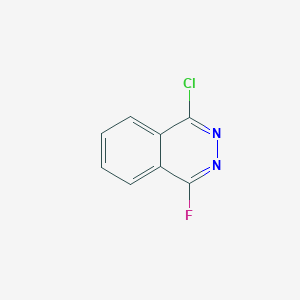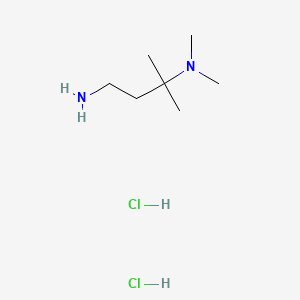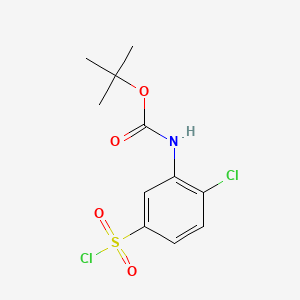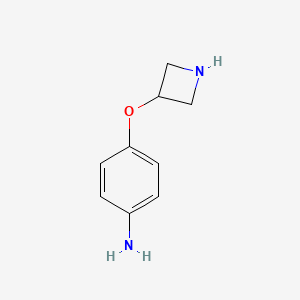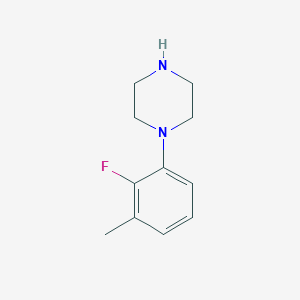
N-hydroxy(2,4,6-trimethoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
N-methyl-N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine: Contains a methyl group attached to the nitrogen atom, which may alter its reactivity and biological activity.
N-(2,4,6-trimethylphenyl)formamide: Features a formamide group instead of a hydroxylamine group, leading to different chemical properties and applications.
Uniqueness
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of both the hydroxylamine and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-5,11-12H,6H2,1-3H3 |
InChIキー |
OPMVEDMKDVDIBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)CNO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



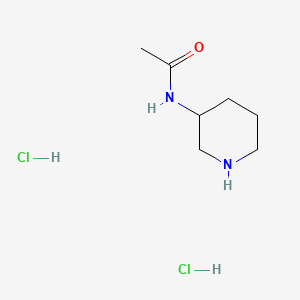

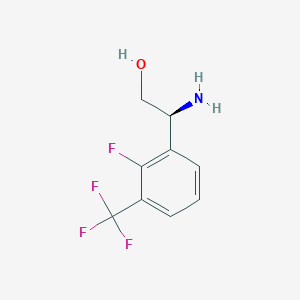
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
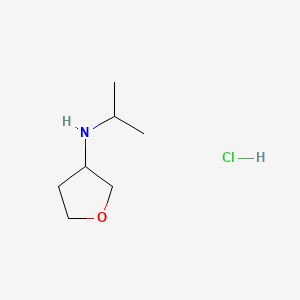
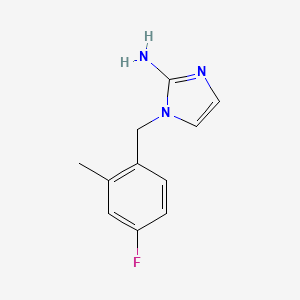
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
